REACTION_CXSMILES
|
Cl.[CH2:2]([C:5]1[NH:9][CH:8]=[N:7][C:6]=1[C:10]([OH:12])=O)[CH2:3][CH3:4].C(Cl)(=O)C([Cl:16])=O>>[CH2:2]([C:5]1[NH:9][CH:8]=[N:7][C:6]=1[C:10]([Cl:16])=[O:12])[CH2:3][CH3:4] |f:0.1|
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Name
|
5-Propyl-1H-imidazole-4-carboxylic acid hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)C1=C(N=CN1)C(=O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged CH3CN (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
ADDITION
|
Details
|
Ice-cold dry Et2O (30 mL) was added to the reaction flask
|
Type
|
CUSTOM
|
Details
|
the precipitation
|
Type
|
FILTRATION
|
Details
|
The green-gold solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C(N=CN1)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |